Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of Ethyl 2-(5-chloropyrazin-2-yl)acetate
Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of Ethyl 2-(5-chloropyrazin-2-yl)acetate
Executive Summary
Ethyl 2-(5-chloropyrazin-2-yl)acetate (CAS: 1196157-22-8) is a highly versatile heteroaromatic intermediate utilized extensively in pharmaceutical development and medicinal chemistry. Featuring a pyrazine core substituted with a reactive chlorine atom and an ethyl acetate moiety, this compound serves as a critical building block for synthesizing complex active pharmaceutical ingredients (APIs).
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural characterization, and validated handling protocols. Designed for drug development professionals, this guide synthesizes theoretical chemistry with field-proven analytical techniques to ensure reproducibility and scientific rigor in downstream applications.
Structural and Physicochemical Properties
Understanding the fundamental properties of Ethyl 2-(5-chloropyrazin-2-yl)acetate is paramount for optimizing reaction conditions and analytical methods. The molecule possesses a molecular weight of 200.62 g/mol and a monoisotopic mass of 200.035 g/mol [1]. The presence of the electron-withdrawing pyrazine ring significantly influences the acidity of the alpha-methylene protons and the electrophilicity of the C5 position.
Table 1: Physicochemical and Computational Properties
| Property | Value |
| Chemical Name | Ethyl 2-(5-chloropyrazin-2-yl)acetate |
| CAS Registry Number | 1196157-22-8 |
| Molecular Formula | C8H9ClN2O2 |
| Molecular Weight | 200.62 g/mol |
| Monoisotopic Mass | 200.035 g/mol |
| Topological Polar Surface Area (TPSA) | 52.1 Ų |
| Rotatable Bonds | 4 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Hazard Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[2] |
Mechanistic Insights into Reactivity
The strategic placement of functional groups on the pyrazine core dictates its reactivity profile. In synthetic planning, three primary vectors of reactivity must be carefully controlled:
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at C5 is highly activated by the electron-deficient pyrazine ring, making it highly susceptible to displacement by amines, thiols, and alkoxides.
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Alpha-Deprotonation: The methylene bridge (-CH2-) is flanked by the pyrazine ring and the ester carbonyl. This dual electron-withdrawing environment significantly lowers the pKa of these protons, allowing for facile enolate formation using strong bases (e.g., LDA, NaH) for subsequent alkylation or condensation.
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Ester Hydrolysis/Amidation: The ethyl ester can undergo standard saponification or direct amidation.
Primary chemical reactivity pathways of Ethyl 2-(5-chloropyrazin-2-yl)acetate.
Analytical Characterization Workflows
Rigorous characterization is non-negotiable for establishing the identity and purity of this intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Insight: When preparing samples for 1H NMR, it is critical to use non-protic, non-exchanging solvents like Chloroform-d (CDCl3) rather than Methanol-d4 (CD3OD). Because the alpha-methylene protons are highly acidic, using CD3OD will lead to rapid deuterium exchange, causing the disappearance of the methylene singlet and artificially inflating the perceived purity or leading to mischaracterization.
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1H NMR (400 MHz, CDCl3): The pyrazine protons (C3 and C6) appear as two distinct singlets in the aromatic region (~8.48 and 8.55 ppm) due to the lack of ortho/meta coupling. The ethyl group presents a classic quartet (~4.20 ppm) and triplet (~1.25 ppm), while the methylene bridge appears as a sharp singlet (~3.90 ppm).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Given the presence of two basic nitrogen atoms in the pyrazine ring, the molecule is highly amenable to Electrospray Ionization in positive mode (ESI+).
Expert Insight: The presence of the chlorine atom provides a built-in diagnostic tool. The mass spectrum will exhibit a characteristic 3:1 isotopic cluster at m/z 201.04 [M+H]+ and 203.04 [M+2+H]+, confirming the retention of the chloro-substituent.
LC-MS analytical workflow for the detection of Ethyl 2-(5-chloropyrazin-2-yl)acetate.
Experimental Protocols (Self-Validating Systems)
Protocol 1: LC-MS System Suitability and Purity Analysis
Objective: Determine the chemical purity and confirm the exact mass while preventing column carryover.
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Mobile Phase Preparation:
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Phase A: 0.1% Formic acid in LC-MS grade Water (the low pH ensures consistent protonation of the pyrazine nitrogens).
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Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
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Sample Preparation: Dissolve 1.0 mg of Ethyl 2-(5-chloropyrazin-2-yl)acetate in 1.0 mL of Methanol. Vortex for 30 seconds.
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System Suitability (Blank Run): Inject 5 µL of pure Methanol.
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Validation Check: Ensure no peaks are observed at the expected retention time to definitively rule out carryover from previous runs.
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Sample Injection: Inject 5 µL of the prepared sample. Run a gradient of 5% B to 95% B over 10 minutes on a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
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Data Analysis: Extract ion chromatograms (EIC) for m/z 201.04 and 203.04.
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Validation Check: The ratio of the peak areas for these two masses must be approximately 3:1. Any deviation indicates co-elution of an impurity.
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Protocol 2: Controlled Nucleophilic Aromatic Substitution (SNAr) Test
Objective: Validate the reactivity of the C5-chloro position using a model secondary amine (e.g., morpholine).
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Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve 100 mg of Ethyl 2-(5-chloropyrazin-2-yl)acetate in 2 mL of anhydrous N,N-Dimethylformamide (DMF).
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Reagent Addition: Add 2.0 equivalents of morpholine and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
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Heating & Monitoring: Heat the mixture to 80°C. Monitor by Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3) every 2 hours.
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Validation Check: The disappearance of the starting material spot and the appearance of a more polar, UV-active spot confirms successful displacement.
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Quenching: Cool to room temperature and quench with saturated aqueous NH4Cl to neutralize the base and precipitate the product.
Handling, Safety, and Storage
According to global safety data[2], Ethyl 2-(5-chloropyrazin-2-yl)acetate is a known irritant.
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Hazard Codes: Skin Irrit. 2 (H315) and Eye Irrit. 2A (H319).
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory during handling.
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Storage Conditions: Store in a cool, dry, well-ventilated area, ideally under an inert atmosphere (Argon or Nitrogen) at 2-8°C. This prevents the slow, moisture-driven hydrolysis of the ethyl ester group over long-term storage.
References
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NextSDS. "ethyl 2-(5-chloropyrazin-2-yl)acetate — Chemical Substance Information". Nextsds.com. URL:[Link]
